2-Cyclopropyl-2-methoxypropanoic acid

Beschreibung

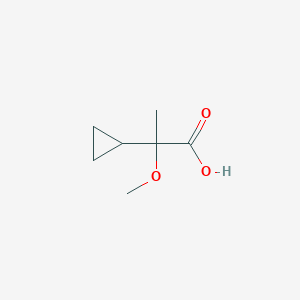

2-Cyclopropyl-2-methoxypropanoic acid (molecular formula: C₇H₁₂O₃, molecular weight: 144.17 g/mol) is a branched carboxylic acid featuring a cyclopropyl ring and a methoxy group at the C2 position of the propanoic acid backbone. Its structural uniqueness arises from the strained cyclopropane ring, which influences its electronic and steric properties . The compound’s SMILES notation is CC(C1CC1)(C(=O)O)OC, and its InChIKey is XQWSVFCDLXOTLP-UHFFFAOYSA-N .

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-cyclopropyl-2-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(10-2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWSVFCDLXOTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247669-87-9 | |

| Record name | 2-cyclopropyl-2-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclopropyl Derivative Reaction with Methoxypropanoic Acid or Esters

This method involves the direct reaction of cyclopropyl-containing intermediates with methoxy-substituted propanoic acid derivatives. The general procedure includes:

Starting Materials: Cyclopropyl derivatives (such as cyclopropyl halides or cyclopropyl carboxaldehydes) and methoxypropanoic acid or its esters.

Reaction Conditions: Controlled temperature and pressure to favor substitution or addition reactions that attach the cyclopropyl group to the propanoic acid backbone.

Catalysts and Reagents: Acid or base catalysts may be used to facilitate esterification or nucleophilic substitution, depending on the specific pathway.

Purification: The product is purified by crystallization or chromatographic techniques to isolate 2-Cyclopropyl-2-methoxypropanoic acid with high purity.

This approach benefits from relatively straightforward reaction steps and the availability of starting materials, but requires careful optimization of conditions to prevent ring-opening of the cyclopropyl group.

Multi-step Synthesis via Cyclopropylacetylene Intermediates

A more sophisticated and scalable route involves the preparation of cyclopropylacetylene as a key intermediate, followed by its conversion into the target acid.

Step 1: Preparation of Cyclopropylacetylene

Cyclopropylacetylene is synthesized from cyclopropane carboxaldehyde through a sequence of reactions:

Alkylation of cyclopropane carboxaldehyde with trichloroacetic acid forms 1,1,1-trichloro-2-cyclopropyl-ethanol in situ.

This intermediate undergoes elimination reactions to yield 1,1-dichloro-2-cyclopropyl-ethene.

Further dehalogenation produces cyclopropylacetylene in high yield and purity.

This process is notable for its high efficiency, scalability, and the stability of intermediates, which can be stored without degradation.

Step 2: Conversion of Cyclopropylacetylene to this compound

Cyclopropylacetylene undergoes functional group transformations to introduce the methoxy and carboxylic acid functionalities at the appropriate positions.

Typical transformations include hydroboration-oxidation or other regioselective addition reactions to install the methoxy group at the second carbon.

Subsequent oxidation or carboxylation steps convert the alkyne intermediate into the propanoic acid framework.

The final product is purified to obtain this compound.

This method, while more complex, allows for precise control over the substitution pattern and is suitable for large-scale industrial synthesis.

| Aspect | Cyclopropyl Derivative Reaction | Cyclopropylacetylene Intermediate Route |

|---|---|---|

| Starting Materials | Cyclopropyl halides, methoxypropanoic acid/esters | Cyclopropane carboxaldehyde, trichloroacetic acid |

| Number of Steps | Fewer | Multi-step |

| Reaction Complexity | Moderate | Higher |

| Yield | Moderate to High | High |

| Scalability | Moderate | High |

| Intermediate Stability | Generally stable | Stable intermediates (e.g., 1,1-dichloro-2-cyclopropyl-ethene) |

| Purification Requirements | Standard purification | Requires distillation and chromatographic steps |

| Control over Substitution | Limited | High |

The cyclopropylacetylene route is favored in industrial settings due to the availability and cost-effectiveness of starting materials, as well as the high yield and purity of intermediates and final products.

Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically impact the yield and selectivity. For example, controlling elimination steps to avoid side reactions is essential.

Continuous flow reactors have been explored to improve efficiency and scalability, enabling better temperature control and reaction time optimization.

Protective group strategies may be employed during intermediate steps to prevent unwanted side reactions, especially when handling sensitive cyclopropyl or alkyne functionalities.

Stability studies indicate that 1,1-dichloro-2-cyclopropyl-ethene intermediates can be stored without significant degradation, facilitating batch processing.

The preparation of this compound is achieved primarily through two routes: direct reaction of cyclopropyl derivatives with methoxypropanoic acid or esters, and a multi-step synthesis via cyclopropylacetylene intermediates. The latter method, involving alkylation, elimination, and dehalogenation steps starting from cyclopropane carboxaldehyde, offers superior scalability, yield, and control, making it the preferred industrial process. Careful optimization of reaction parameters and purification techniques ensures the production of high-purity this compound suitable for pharmaceutical and synthetic applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropyl-2-methoxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-2-methoxypropanoic acid (C7H12O3) is a compound that has garnered interest in various scientific research applications. This article explores its potential uses, focusing on its chemical properties, biological activities, and implications in medicinal chemistry.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive molecules. Its unique structure may allow it to interact with biological targets effectively.

Structure-Activity Relationships (SAR)

Understanding the SAR of compounds like this compound is crucial for drug design. By modifying different functional groups, researchers can enhance the efficacy and selectivity of these compounds against specific biological targets.

Table 1: Structure-Activity Relationship Insights

| Compound | Structural Feature | Activity (MIC μg/mL) |

|---|---|---|

| 7a | 2-Cl | 0.08 |

| 7b | 4-Cl | 0.32 |

| 7c | CF3 | 11.1 |

| This compound | Cyclopropyl & Methoxy | TBD |

Potential Applications in Anti-inflammatory Research

The anti-inflammatory properties of cyclopropyl-containing compounds have been explored in various studies. Compounds with similar structures have demonstrated effects on leukotriene biosynthesis, indicating that this compound could be a candidate for further investigation in inflammatory disease models .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various organic reactions, allowing for the development of derivatives that may exhibit enhanced biological activity or selectivity.

Synthesis Pathway Example

- Start with cyclopropyl derivatives.

- Introduce methoxy and carboxylic acid functionalities through esterification or similar reactions.

Wirkmechanismus

The mechanism of action of 2-cyclopropyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares 2-cyclopropyl-2-methoxypropanoic acid with four structurally related carboxylic acids:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Unique Structural Features |

|---|---|---|---|---|

| This compound | C₇H₁₂O₃ | 144.17 | Cyclopropyl, Methoxy | Strained cyclopropane ring; branched alkyl chain |

| 2-(2-Methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₄O₃ | 194.23 | 2-Methoxyphenyl, Methyl | Aromatic ring with methoxy group; steric bulk |

| 2-(4-Chloro-2-methylphenoxy)propionic acid | C₁₀H₁₁ClO₃ | 214.65 | 4-Chloro-2-methylphenoxy | Phenoxy group with halogen substitution |

| 2-(Thiophen-2-yl)propanoic acid | C₇H₈O₂S | 156.20 | Thiophen-2-yl | Heteroaromatic sulfur ring |

Key Observations :

- Cyclopropyl vs.

- Electron-Withdrawing Effects: The methoxy group in the target compound may exert electron-donating effects, contrasting with the electron-withdrawing chlorine in 2-(4-chloro-2-methylphenoxy)propionic acid .

Key Findings :

- 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) exhibits higher toxicity, necessitating stringent workplace controls like enclosed processes and ventilation .

- Thiophene derivatives like 2-(thiophen-2-yl)propanoic acid show moderate acute toxicity, classified under Category 4 for multiple exposure routes .

Insights :

- The cyclopropyl analog’s strained ring could make it a candidate for studying ring-opening reactions or chiral synthesis, though its discontinued status limits accessibility .

- MCPP’s herbicidal application contrasts with the target compound’s undefined utility, highlighting the role of substituents in determining bioactivity .

Biologische Aktivität

Overview

2-Cyclopropyl-2-methoxypropanoic acid is an organic compound with the molecular formula . It features a cyclopropyl group attached to a propanoic acid backbone and a methoxy substituent, which endows it with unique chemical properties and potential biological activities.

- Molecular Weight : 128.17 g/mol

- Structure : The compound contains a cyclopropyl ring, a methoxy group, and a carboxylic acid functional group.

- IUPAC Name : this compound

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Oxidation of Aldehydes : The aldehyde form can be oxidized using agents like potassium permanganate.

- Free Radical Polymerization : This method has been employed in the synthesis of pH- and thermo-responsive hydrogels, showcasing its utility in polymer science.

Biological Activity

The biological activity of this compound is primarily related to its applications in pharmaceuticals and biochemical synthesis. Notable findings include:

-

Pharmaceutical Applications :

- Building Block for Drug Synthesis : The compound serves as a precursor for synthesizing various bioactive molecules, including (S)-cyclopropylglycine, which has shown improved reaction rates in enzymatic processes.

- Interaction Studies :

-

Hydrogel Formation :

- The compound's ability to form hydrogels that respond to pH and temperature changes indicates its potential in drug delivery systems and tissue engineering.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on Biochemical Synthesis : A self-sufficient bifunctional enzyme was developed that utilized this compound for the synthesis of (S)-cyclopropylglycine, achieving a significant increase in reaction rate compared to native enzymes.

- Purinergic Receptor Modulation : Research has indicated that compounds with structural similarities to this compound may act as modulators of P2X and adenosine receptors, which are implicated in various physiological processes including pain modulation and inflammation .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Cyclopropylacetic Acid | Cyclopropyl group with acetic acid | Known for its analgesic properties |

| 2-Methoxypropanoic Acid | Methoxy group on propanoic acid | Exhibits different solubility and reactivity |

| 1-Cyclopropyl-1-methylpropanoic Acid | Methyl substitution on cyclopropane | Potentially different biological activity |

| 3-Cyclopropyl-3-hydroxybutanoic Acid | Hydroxy group addition | May show enhanced interaction with biological targets |

This table illustrates how variations in substituents influence the chemical behavior and biological activity of these compounds.

Q & A

Q. How can researchers optimize the synthesis of 2-cyclopropyl-2-methoxypropanoic acid while addressing cyclopropane ring instability?

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane protons (δ 0.5–1.5 ppm) and methoxy groups (δ 3.2–3.5 ppm). Compare with NIST spectral libraries for validation .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (e.g., ring-opened byproducts) at ppm levels .

- X-ray Crystallography : Resolves stereochemistry, critical for confirming cyclopropane geometry .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months.

- Humidity : Test at 60% RH and 75% RH to evaluate hygroscopicity .

- Light exposure : Use UV/Vis chambers to simulate photodegradation. Monitor degradation via HPLC every 2 weeks. Critical finding : Cyclopropane derivatives degrade faster at >30°C due to ring strain .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves and Tyvek® suits to prevent skin contact (per SDS guidelines for structurally similar acids) .

- Ventilation : Use fume hoods with HEPA filters during synthesis to capture volatile intermediates .

- Emergency measures : Install eyewash stations and emergency showers within 10 seconds of the workspace .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be resolved?

Methodological Answer:

- Chiral chromatography : Use amylose-based columns to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during cyclopropanation to control stereoselectivity .

Q. What computational approaches predict the reactivity of this compound in biological systems?

Methodological Answer:

- DFT calculations : Model cyclopropane ring strain energy (typically 27–30 kcal/mol) to predict metabolic stability .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to identify potential metabolic pathways .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Q. How should researchers address contradictions in toxicity data for cyclopropane-containing compounds?

Methodological Answer:

- Dose-response studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LC₅₀ values .

- Literature triangulation : Compare SDS data from multiple vendors (e.g., Kishida vs. Sigma-Aldrich) to identify consensus thresholds .

- Regulatory alignment : Follow NIOSH Control Banding guidelines for workplace exposure limits when data is conflicting .

Q. What methodologies identify degradation pathways and metabolites of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.